molecular formula C21H28N2O2 B11328799 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

Cat. No.: B11328799
M. Wt: 340.5 g/mol
InChI Key: MDYBOYSXIKVSHQ-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-methyl group, a 5-methylfuran moiety, and a 4-methylpiperidinyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the 5-methylfuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Synthesis of the 4-methylpiperidinyl ethyl chain: This involves the alkylation of piperidine with a suitable alkyl halide.

    Coupling of the benzamide core: The final step involves coupling the synthesized intermediates with the benzamide core using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for introducing halogens.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The furan and piperidine moieties may interact with biological receptors, modulating their activity. The benzamide core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-ethylfuran: Shares the furan ring but differs in the substitution pattern.

    4-methylpiperidine: Contains the piperidine ring but lacks the benzamide and furan moieties.

    N-benzyl-4-methylpiperidine: Similar piperidine structure but with a benzyl group instead of the furan moiety.

Uniqueness

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

InChI

InChI=1S/C21H28N2O2/c1-15-9-11-23(12-10-15)19(20-8-7-17(3)25-20)14-22-21(24)18-6-4-5-16(2)13-18/h4-8,13,15,19H,9-12,14H2,1-3H3,(H,22,24)

InChI Key

MDYBOYSXIKVSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=CC(=C2)C)C3=CC=C(O3)C

Origin of Product

United States

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